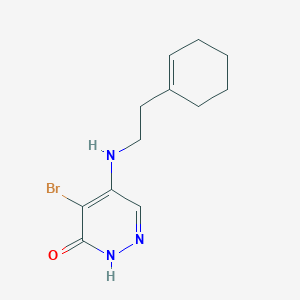
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclohexene moiety in its structure suggests that it may have unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Bromination: Introduction of the bromine atom at the 4-position of the pyridazinone ring can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Amination: The amino group can be introduced by reacting the brominated pyridazinone with an appropriate amine, such as 2-(cyclohex-1-en-1-yl)ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amino derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromine atom and the cyclohexene moiety may influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromo-5-((2-(cyclohexyl)ethyl)amino)pyridazin-3(2h)-one: Similar structure but with a saturated cyclohexyl group.
4-Chloro-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one: Similar structure with a chlorine atom instead of bromine.
5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one may confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where halogenation plays a crucial role.
属性
分子式 |
C12H16BrN3O |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
5-bromo-4-[2-(cyclohexen-1-yl)ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H16BrN3O/c13-11-10(8-15-16-12(11)17)14-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H2,14,16,17) |
InChI 键 |
MJKGVXDJSJLKHU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)CCNC2=C(C(=O)NN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


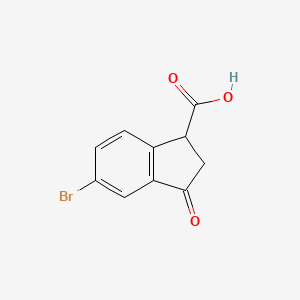
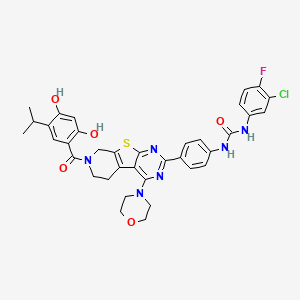

![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)

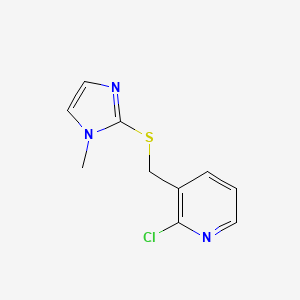

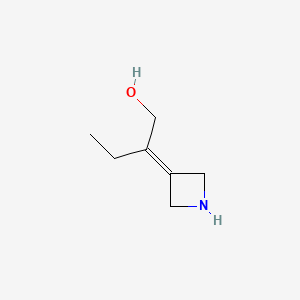

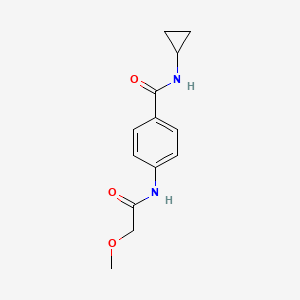
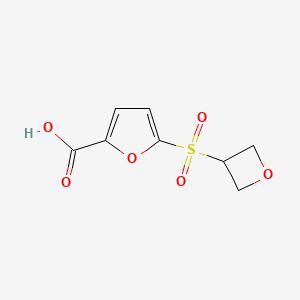
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14898272.png)


